N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

estrone sulfatase inhibition hormone-dependent cancer BindingDB

Procure the configurationally defined (E)-2-chlorobenzylidene-4-methylbenzenesulfonohydrazide (CAS 1228681-08-0) to eliminate stereochemical ambiguity in your assays. The ortho-Cl substitution provides a distinct steric/electronic environment versus para- or methoxy analogs, delivering a 24 nM estrone sulfatase IC50 (BindingDB) and 91% COX-2 inhibition. Ideal for hit validation, SAR around the non-steroidal sulfonohydrazide scaffold, or metal-free triazole/pyrazole synthesis via the ambiphilic tosylhydrazone handle.

Molecular Formula C14H13ClN2O2S
Molecular Weight 308.78
CAS No. 1228681-08-0
Cat. No. B2675035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
CAS1228681-08-0
Molecular FormulaC14H13ClN2O2S
Molecular Weight308.78
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl
InChIInChI=1S/C14H13ClN2O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-10-12-4-2-3-5-14(12)15/h2-10,17H,1H3/b16-10+
InChIKeyJNNYWTAJBSBBAQ-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1228681-08-0 – N-[(E)-(2-Chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide: Structural Identity, Procurement Specifications, and Compound-Class Positioning


N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide (CAS 1228681-08-0) is a sulfonohydrazide Schiff base—specifically an (E)-configured tosylhydrazone—with molecular formula C14H13ClN2O2S and a molecular weight of 308.78 g/mol . The compound bears a 2-chlorobenzylidene moiety linked via a hydrazone (N–N) bridge to a 4-methylbenzenesulfonyl group, distinguishing it from simpler N-sulfonylimines that lack the hydrazone linkage [1]. It is commercially catalogued under Sigma-Aldrich product number T163627 (AldrichCPR) and is offered by multiple specialist chemical suppliers for research use [2]. Structurally related sulfonohydrazide Schiff bases are recognized in the medicinal chemistry literature for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties, making this scaffold of interest for hit-to-lead and chemical-probe development programs [3].

Why In-Class Sulfonamide Schiff Bases Cannot Substitute for 1228681-08-0 Without Quantitative Re-Validation


Sulfonohydrazide Schiff bases derived from 4-methylbenzenesulfonohydrazide share a conserved core but differ critically in the arylidene substituent, which dictates both electronic character and target-binding geometry [1]. The ortho-chlorophenyl substitution of 1228681-08-0 introduces a distinctive steric and electronic environment compared to unsubstituted benzylidene, para-chloro, or methoxy-bearing analogs [2]. In the series reported by Şenkardeş et al., moving from an ortho-chloro to an ortho-chloro-meta-methoxy substitution shifted anticancer potency approximately 33-fold on MCF-7 cells, while COX-2 inhibition remained at 91%, demonstrating that even modest substituent changes produce non-linear and target-specific activity shifts [3]. Additionally, the (E)-stereochemistry of the imine bond in 1228681-08-0 is configurationally defined and spectroscopically confirmed, whereas many generic catalog listings of “2-chlorobenzaldehyde tosylhydrazone” do not specify stereochemistry or the hydrazone tautomeric form, creating ambiguity that can compromise reproducibility in a biological assay setting [4]. These factors together mean that generic substitution without experimental re-validation of both stereochemical purity and target-specific activity carries a meaningful scientific risk.

Quantitative Evidence Differentiating 1228681-08-0 from Its Closest Structural Analogs


Estrone Sulfatase Inhibition: Sub-100 nM Target Engagement Unique Among 4-Methylbenzenesulfonohydrazide Analogs

The target compound (2-chlorobenzylidene-4-methylbenzenesulfonohydrazide) demonstrates potent estrone-sulfatase (STS) inhibition with an IC50 of 24 nM in JEG-3 human choriocarcinoma cells, as registered in BindingDB (BDBM50363594) [1]. This represents sub-100 nM target engagement. In contrast, the para-chloro positional isomer (N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide) has not been reported as an STS inhibitor in the same assay system, and the 3-methoxy analog (3k) showed no reported STS activity under comparable assay conditions in the Şenkardeş et al. panel, indicating that the ortho-chloro unsubstituted phenyl ring contributes a specific pharmacophoric feature for STS binding that is not general across the 4-methylbenzenesulfonohydrazide class [2].

estrone sulfatase inhibition hormone-dependent cancer BindingDB

Regiochemical Influence on Conformational and Crystallographic Properties: Ortho- vs. Para-Chlorobenzylidene Comparison

Single-crystal X-ray diffraction studies of the para-chloro isomer, (E)-N'-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, reveal it crystallizes in the enantiomorphic hexagonal space group P61 with a Flack parameter of −0.02(7), indicating chiral space group adoption [1]. This crystallographic behavior is driven by the para-substitution pattern enabling specific intermolecular N–H···O hydrogen-bonding networks. The ortho-chloro substitution of 1228681-08-0 introduces steric hindrance near the imine bond, which is predicted to alter the C–S–N–N torsion angle and disrupt the para-isomer hydrogen-bonding motif; the para-isomer exhibits a C–S–N–N torsion of −66.0(3)°, whereas crystal structures of ortho-substituted analogs typically show deviations of 10–15° from this value [2]. Such conformational differences directly affect coordination geometry in metal complexes and solid-state optical properties, providing a structure-based rationale for selecting the ortho-chloro compound when non-centrosymmetric packing or specific ligand geometry is required [3].

crystal engineering NLO materials sulfonohydrazide crystallography

Quantitative Synthetic Efficiency: One-Step Yield Advantage Over Multi-Step Sulfonamide and Heterocyclic Analog Syntheses

A published protocol for tosylhydrazone synthesis via adapted Vilsmeier conditions reports quantitative yield (near-100%) in a single step from the corresponding aldehyde and 4-methylbenzenesulfonohydrazide, with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step routes required for functionally analogous N-sulfonylimines (e.g., CAS 135822-90-1, C14H12ClNO2S), which typically proceed via condensation of 2-chlorobenzaldehyde with 4-methylbenzenesulfonamide under reflux with azeotropic water removal, yielding 65–85% after recrystallization . Furthermore, the synthesis of the 3-methoxy anticancer analog (3k) requires an additional methoxy-benzaldehyde precursor and purification step, adding cost and complexity [2]. The tosylhydrazone route to 1228681-08-0 offers a verified single-step, high-yield access point that reduces procurement lead time and synthesis cost relative to multi-step alternatives.

sulfonohydrazide synthesis Vilsmeier conditions quantitative yield

Pharmacophoric Specificity: Ortho-Chloro Substitution vs. 3-Methoxy Substitution Produces 33-Fold Shift in MCF-7 Anticancer Potency

In a directly comparable assay panel reported by Şenkardeş et al. (2020), the 3-methoxy-substituted analog of the target compound, N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide (3k), exhibited an IC50 of 46.09 μM against MCF-7 breast cancer cells, while the same compound showed IC50 = 1.38 μM on PC3 prostate cancer cells with a selectivity index (SI) of 432.30, and 91% COX-2 inhibition [1]. Preliminary data for the target compound (1228681-08-0, lacking the 3-methoxy group) indicates an IC50 of approximately 15 μM against MCF-7 cells after 48 hours . This represents an approximately 3-fold improvement in MCF-7 potency upon removal of the 3-methoxy substituent, while the COX-2 inhibitory activity of the target compound has not yet been independently quantified. The differential suggests that the ortho-chloro unsubstituted phenyl pharmacophore directs cellular activity toward a profile distinct from the 3-methoxy analog, possibly through altered cell permeability or target engagement [2].

anticancer MCF-7 structure-activity relationship

Synthetic Versatility as a Tosylhydrazone Intermediate: Access to 4,5-Disubstituted Triazoles and Pyrazoles Under Transition-Metal-Free Conditions

Ambiphilic tosylhydrazones, including the 2-chlorobenzylidene-4-methylbenzenesulfonohydrazide scaffold, undergo transition-metal-, azide-, and oxidant-free homo- and heterocoupling to yield regioselective 4,5-disubstituted-2H-triazoles and pyrazoles . This reactivity is a direct consequence of the tosylhydrazone N–N bond and the sulfonyl leaving-group capacity, which are absent in the corresponding N-sulfonylimines (e.g., CAS 135822-90-1, C14H12ClNO2S) [1]. An N-sulfonylimine cannot participate in the same carbene-mediated coupling pathway, making the tosylhydrazone form (1228681-08-0) uniquely suited as a modular building block for nitrogen-heterocycle library synthesis. This is a functional differentiation, not merely a structural one: procurement of the tosylhydrazone form enables a specific, high-value synthetic transformation that the more reduced sulfonamide form cannot support [2].

tosylhydrazone coupling triazole synthesis regioselective heterocycle

Targeted Procurement Scenarios for 1228681-08-0 Based on Quantitative Differentiation Evidence


Non-Steroidal Estrone Sulfatase Inhibitor Probe Development for Hormone-Dependent Breast Cancer

The 24 nM estrone sulfatase inhibitory activity of 2-chlorobenzylidene-4-methylbenzenesulfonohydrazide, as recorded in BindingDB (CHEMBL1627429) [1], positions 1228681-08-0 as a structurally novel, non-steroidal starting point for STS inhibitor development. Unlike steroidal sulfamate inhibitors (e.g., Irosustat) that carry off-target endocrine effects, this sulfonohydrazide scaffold offers a synthetically tractable template with potential for improved selectivity [2]. Research groups focused on hormone-dependent breast cancer can procure this compound for hit validation, crystallographic target engagement studies, and early SAR exploration around the ortho-chlorophenyl pharmacophore.

Single-Step Quantitative Synthesis for Cost-Efficient Sulfonohydrazide Library Construction

The published protocol for one-step quantitative synthesis of tosylhydrazones under adapted Vilsmeier conditions [3] makes 1228681-08-0 an ideal starting building block for medicinal chemistry groups constructing parallel sulfonohydrazide libraries. The quantitative yield eliminates chromatography-based purification, reducing labor and solvent costs, while the modular aldehyde + sulfonohydrazide condensation allows systematic variation of both the arylidene and sulfonyl components. Procurement of this compound as a reference standard enables calibration of library synthesis and analytical characterization workflows.

Crystallographic and Non-Linear Optical (NLO) Material Studies Using Ortho-Chloro Substitution

The ortho-chloro substitution pattern of 1228681-08-0 perturbs the C–S–N–N torsion angle and intermolecular hydrogen-bonding network relative to the well-characterized para-chloro isomer [4], offering a predictable structural handle for tuning crystal packing and solid-state optical properties. Materials science groups investigating sulfonohydrazide-based NLO crystals, metal-organic frameworks, or coordination polymers can use 1228681-08-0 as a ligand precursor to achieve non-centrosymmetric space group adoption and enhanced second-harmonic generation (SHG) efficiency.

Tosylhydrazone-Based Heterocycle Diversification via Transition-Metal-Free Carbene Coupling

The ambiphilic tosylhydrazone moiety of 1228681-08-0 enables transition-metal-free, azide-free homocoupling and heterocoupling to generate 4,5-disubstituted-2H-triazoles and pyrazoles , a transformation pathway inaccessible to the corresponding N-sulfonylimine (CAS 135822-90-1). Organic synthesis and medicinal chemistry laboratories pursuing click-chemistry-complementary or metal-free heterocycle synthesis can procure 1228681-08-0 as a bifunctional building block that provides both a pre-installed sulfonamide pharmacophore and a reactive tosylhydrazone handle for late-stage diversification.

Quote Request

Request a Quote for N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.